molecular formula C7H7ClN2O B2494205 4-Chloro-6-methylpicolinamide CAS No. 1206248-49-8

4-Chloro-6-methylpicolinamide

Cat. No.: B2494205
CAS No.: 1206248-49-8
M. Wt: 170.6
InChI Key: NBKOCLQLWRAMCI-UHFFFAOYSA-N
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Description

4-Chloro-6-methylpicolinamide is a chemical compound with the molecular formula C7H7ClN2O It is a derivative of picolinamide, where the pyridine ring is substituted with a chlorine atom at the 4-position and a methyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methylpicolinamide typically involves the chlorination of 6-methylpicolinamide. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where 6-methylpicolinamide is treated with thionyl chloride to introduce the chlorine atom at the 4-position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methylpicolinamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl group at the 6-position can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction Reactions: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF) are typical reducing agents.

Major Products

    Substitution Reactions: Products include 4-amino-6-methylpicolinamide or 4-thio-6-methylpicolinamide.

    Oxidation Reactions: Products include 4-chloro-6-methylpicolinic acid or 4-chloro-6-methylpicolinaldehyde.

    Reduction Reactions: Products include 4-chloro-6-methylpicolinamine.

Scientific Research Applications

4-Chloro-6-methylpicolinamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein-ligand interactions.

    Industrial Applications: It is used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-methylpicolinamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The molecular targets and pathways involved vary based on the specific enzyme or receptor being targeted. For example, it may inhibit tyrosine kinases by mimicking the natural substrate and blocking the phosphorylation process.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylpicolinamide: Similar structure but with the methyl group at the 2-position.

    4-Chloro-6-ethylpicolinamide: Similar structure but with an ethyl group instead of a methyl group at the 6-position.

    4-Bromo-6-methylpicolinamide: Similar structure but with a bromine atom instead of chlorine at the 4-position.

Uniqueness

4-Chloro-6-methylpicolinamide is unique due to the specific positioning of the chlorine and methyl groups, which can influence its reactivity and interaction with biological targets. This unique substitution pattern can result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-chloro-6-methylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c1-4-2-5(8)3-6(10-4)7(9)11/h2-3H,1H3,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBKOCLQLWRAMCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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